![molecular formula C21H15NO5S B2825573 Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate CAS No. 888413-11-4](/img/structure/B2825573.png)

Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

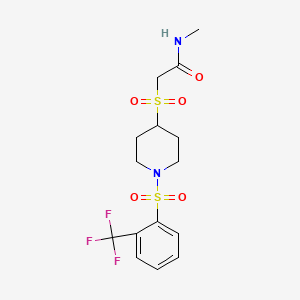

This compound is a derivative of ethyl thiophene-3-carboxylate . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The ethyl thiophene-3-carboxylate has an ethyl ester group attached to the third carbon in the thiophene ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the thiophene ring, with various functional groups attached. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of an ester group would likely make the compound polar and potentially capable of participating in hydrogen bonding .科学的研究の応用

Anticancer Potential

Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate and its analogs have shown promising results in overcoming drug resistance in cancer cells, especially highlighting their ability to selectively kill drug-resistant cells over parent cancer cells. This characteristic suggests a significant potential for treating cancers with multiple drug resistance. The molecule inhibits tumor cell growth by inducing apoptosis, although the detailed mechanism of its selectivity toward drug-resistant cancer cells is still under investigation (Das et al., 2009).

Synthesis and Applications in Medicinal Chemistry

A sequential one-pot, atom economical three-component reaction has been utilized for the synthesis of densely functionalized 4H-chromene derivatives, including this compound derivatives. These compounds have been characterized by spectral and X-ray methods, underscoring their medicinal promise (Boominathan et al., 2011).

Innovative Catalysis in Organic Synthesis

Innovative catalysis using novel poly(ethylene glycol) grafted triethylamine functionalized dicationic ionic liquid has been reported for efficient synthesis of 2-amino-2-chromene derivatives in water. This catalytic approach offers advantages such as simple workup, mild reaction conditions, wide substrate flexibility, excellent yields, and environmental friendliness. Furthermore, the catalyst could be reused several times without significant loss of activity, demonstrating its efficiency and sustainability in organic synthesis (Wang et al., 2016).

Antimicrobial and Antioxidant Properties

The compound and its related derivatives have been explored for antimicrobial and antioxidant activities. Synthesized derivatives have exhibited remarkable antibacterial and antifungal properties, with some compounds showing profound antioxidant potential. These findings suggest potential applications in developing new antimicrobial and antioxidant agents, highlighting the versatile biological activities of this chemical class (Raghavendra et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO5S/c1-2-26-20(24)14-9-10-28-19(14)22-18(23)16-11-15-13-6-4-3-5-12(13)7-8-17(15)27-21(16)25/h3-11H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIOAJXEVJKASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2825493.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2825494.png)

![Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2825496.png)

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(2-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2825497.png)

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2825500.png)

![(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2825502.png)

![methyl 5-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2825504.png)

![3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione](/img/structure/B2825506.png)

![N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2825512.png)